molecular formula C14H20N2O3 B8430114 (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester

(5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester

Cat. No. B8430114
M. Wt: 264.32 g/mol
InChI Key: QUHYQSQFSDIBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(17)9-13-4-3-12(10-15-13)11-16-5-7-18-8-6-16/h3-4,10H,2,5-9,11H2,1H3

InChI Key

QUHYQSQFSDIBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(6-Methyl-pyridin-3-ylmethyl)-morpholine (30 g, 156 mmol) and diethylcarbonate (23.96 g, 202.9 mmol) were dissolved in tetrahydrofuran (150 ml) under an inert atmosphere. The solution was cooled to −13° C. and lithium diisopropylamide solution (190.8 ml, 1.8M, 343.3 mmol) added dropwise over 1 hr 45 min. After stirring for an additional 35 min the reaction mixture was added to a cold aqueous solution of ammonium chloride (204.5 ml, 4.58M, 936.2 mmol) at 0° C. The biphasic mixture was warmed to 30° C. and separated. The aqueous layer was extracted twice with toluene (120 ml) and the combined organic layers were concentrated by vacuum distillation to give (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester as a toluene solution (204 ml) (55.38 g, 92% yield (based on assay of 74.5 w/w %). An aliquot was removed and purified by column chromatography eluting with dichloromethane/methanol (40:1), which gave (5-morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester as a yellow oil. 1H NMR (400 MHz; CDCl3,): δ 8.45 (d, J=1.88 Hz, 1H), 7.65 (dd, J=2.21, 7.93 Hz, 1H), 7.25 (d, J=6.12 Hz, 1H), 4.15 (q, J=7.17, 14.29 Hz, 2H), 3.82 (s, 2H), 3.69 (t, J=4.61, 9.28 Hz, 4H), 3.45 (s, 2H), 2.42 (t, J=4.52, 9.1 Hz, 4H), 1.25 (t, J=7.13, 14.29 Hz, 3H); 13C NMR: (100 MHz, CDCl3): δ 170.7, 153.4, 150.1, 137.4, 131.6, 123.5, 66.9, 61.03, 60.3, 53.5, 43.6, 14.2 ppm; MS (ESI) m/z 265 [M+1]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
190.8 mL
Type
reactant
Reaction Step Two
Quantity
204.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(6-Methyl-pyridin-3-ylmethyl)-morpholine (20 g, 104 mmol) and diethylcarbonate (12.4 g, 104 mmol) were dissolved in tetrahydrofuran (100 ml) under an inert atmosphere. The solution was cooled to −13° C. and lithium diisopropylamide solution (144 ml, 1.8M, 259 mmol) added dropwise over 2 hr 45 min. After stirring for an additional 30 min the reaction mixture was added to a cold aqueous solution of ammonium chloride (68.2 ml, 4.58M, 312.1 mmol) at 0° C. The biphasic mixture was warm to 30° C. and separated. The aqueous layer was extracted twice with tetrahydrofuran (80 ml) and the combined organic layers were concentrated under vacuum to give (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester (27.20 g, 80% yield (based on 80.7 w/w % assay). (The crude product mixture is used in example 8). Characterisation data were in accordance with example 5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step Two
Quantity
68.2 mL
Type
reactant
Reaction Step Three

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